RNA15 is classified as an RNA-binding protein. It operates within a complex that includes RNA14, another RNA-binding protein, forming a heterodimeric assembly essential for their function . The RNA15 gene is located on chromosome XVI of the yeast genome and is unique in its haploid state, indicating its essential role in cellular viability .
The synthesis of RNA15 can be achieved through various methods, including recombinant DNA technology. The RNA15 gene can be cloned into expression vectors such as pETDuet-1 for bacterial expression or pFASTBac for baculovirus systems. In these systems, RNA15 can be co-expressed with RNA14 to form the functional heterodimer required for its biological activity .
Purification typically involves several chromatographic techniques:
These methods allow for the isolation of high-purity RNA15 suitable for biochemical studies .
RNA15 participates in several biochemical reactions related to mRNA metabolism:
Mutations in the RNA15 gene have been shown to disrupt these processes, resulting in reduced mRNA stability and altered poly(A) tail lengths . This highlights the importance of RNA15 in maintaining proper mRNA turnover.
The mechanism by which RNA15 exerts its effects involves its interaction with other proteins and RNA molecules. It forms complexes with transcriptional activators and co-activators, influencing transcriptional regulation . The binding of RNA15 to specific RNA sequences facilitates the recruitment of other factors necessary for mRNA processing events like splicing and polyadenylation.
Furthermore, studies have indicated that the stability of mRNA molecules is significantly affected by the presence of RNA15, as it helps regulate the dynamics of poly(A) tail addition and removal .
RNA15 exhibits several notable physical properties:
Chemically, RNA15 functions as an enzyme-like protein that catalyzes specific interactions with nucleic acids but does not exhibit classical enzymatic activity such as hydrolysis or ligation. Its role is primarily regulatory rather than catalytic .
RNA15 has significant applications in molecular biology research:
Research into RNA15 continues to uncover its multifaceted roles within cellular processes, making it a valuable target for further studies aimed at understanding gene regulation at a molecular level .
RNA15 is a critical component of the cleavage and polyadenylation machinery in Saccharomyces cerevisiae, forming a stable heterotetrameric complex within Cleavage Factor IA (CF IA). Its structural organization enables sequence-specific RNA binding and dynamic protein interactions essential for mRNA maturation [1] [4].
The N-terminal RRM (residues 1–94) confers RNA15’s specificity for GU-rich sequences in mRNA 3’-untranslated regions (3’-UTRs). Key features include:
Table 1: Affinity of RNA15 RRM for Selected RNA Sequences
RNA Sequence | Equilibrium Association Constant (KA, M−1) | Relative Affinity |
---|---|---|
UGUUGU | 2.1 × 105 | High (Reference) |
UGUUUG | 1.0 × 105 | High |
UCUUCU | 0.5 × 105 | Moderate |
UAUUAU | 0.3 × 105 | Low |
ACAACA | Undetectable | None |
Downstream of the RRM, a flexible hinge (residues 95–150) connects to the C-terminal domain (CTD, residues 151–296), enabling multifaceted protein interactions:
RNA15 and RNA14 form an obligate heterodimer, with RNA14 acting as a scaffold for higher-order assembly:
Table 2: Structural Techniques Used to Characterize RNA15 Complexes
Method | Complex Studied | Key Insights |
---|---|---|
X-ray Crystallography | RNA15(16-111)-GUUGU RNA | RRM-GU base stacking; binding pocket topology |
Native Mass Spectrometry | Full CF IA | 2:2:1:1 stoichiometry (Rna14:Rna15:Pcf11:Clp1) |
NMR Titration | RNA15(1-94)-UGGCG RNA | Chemical shift perturbations; binding kinetics |
Small-Angle X-ray Scattering | RNA14-RNA15 dimer | Elongated dimer conformation (150 Å length) |
RNA15’s dynamics are critical for its function:
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